molecular formula C8H15NO2S B3266733 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- CAS No. 433927-95-8

1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-

Cat. No.: B3266733
CAS No.: 433927-95-8
M. Wt: 189.28 g/mol
InChI Key: OEJNYYFMORUPFJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- is a heterocyclic organic compound. It is characterized by a pyrrole ring substituted with a tert-butylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with sulfonamides in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

1-tert-butylsulfonyl-2,5-dihydropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)12(10,11)9-6-4-5-7-9/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJNYYFMORUPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-
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1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-
Reactant of Route 3
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1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-
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1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-
Reactant of Route 5
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-
Reactant of Route 6
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-

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